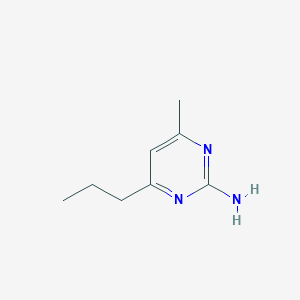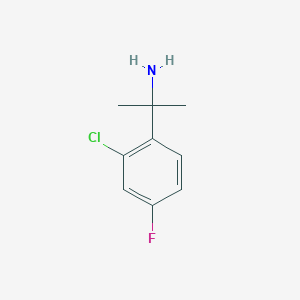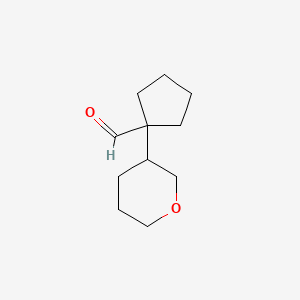
2-(3-Ethylphenyl)-2-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylphenyl)-2-fluoropropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-2-fluoropropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethylbenzoyl chloride reacts with fluoropropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-ethylphenyl is coupled with a fluoropropanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine with groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3-Ethylphenyl)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can enhance binding affinity and selectivity.
Medicine: Explored for its potential as a pharmaceutical intermediate. The compound’s structural features make it a candidate for the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its target sites by forming strong hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenyl)-2-fluoropropanoic acid
- 2-(3-Ethylphenyl)-2-chloropropanoic acid
- 2-(3-Ethylphenyl)-2-bromopropanoic acid
Uniqueness
2-(3-Ethylphenyl)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-8-5-4-6-9(7-8)11(2,12)10(13)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
VKEBIFZQTFHEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


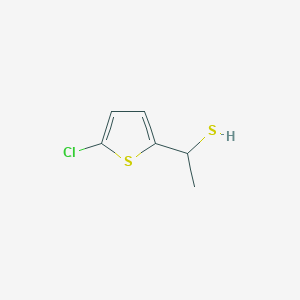
![(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13287782.png)
![1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13287791.png)
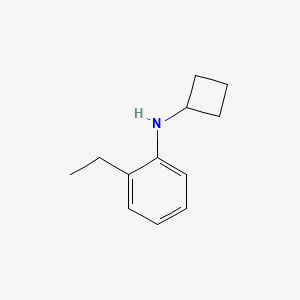

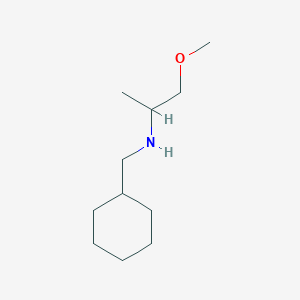
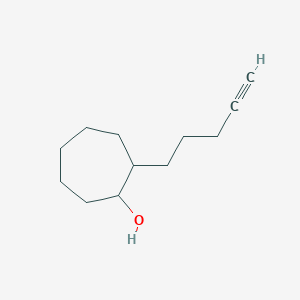

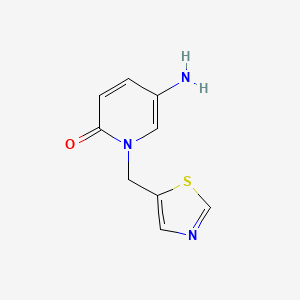
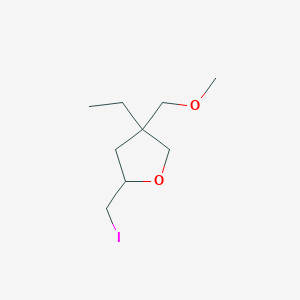
amine](/img/structure/B13287821.png)
